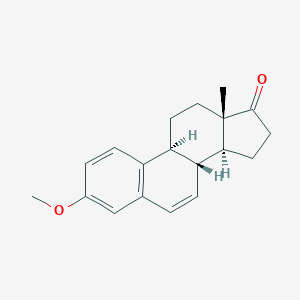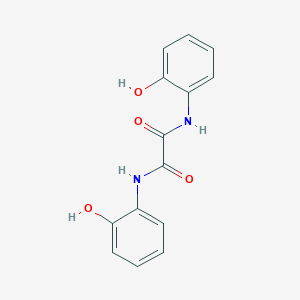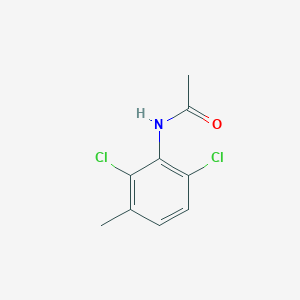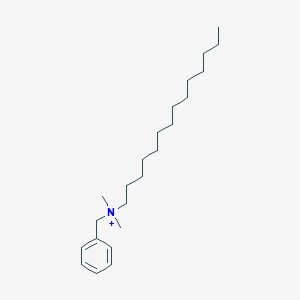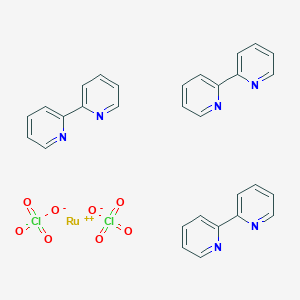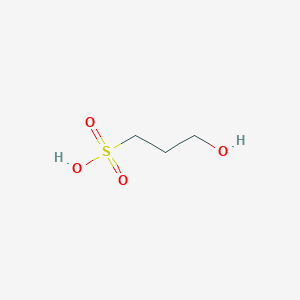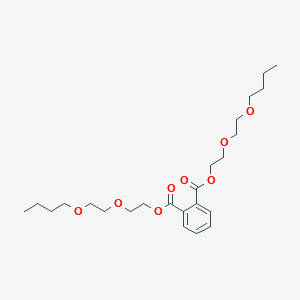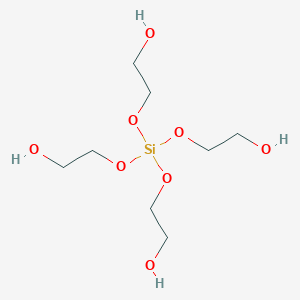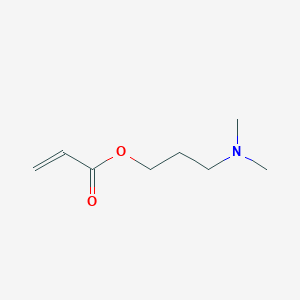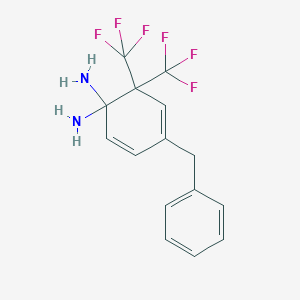
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine, also known as BTFMC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTFMC is a heterocyclic compound that contains two nitrogen atoms in its structure. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Mecanismo De Acción
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine acts as an allosteric inhibitor of PTPs by binding to a specific site on the enzyme that is distinct from the catalytic site. This binding induces a conformational change in the enzyme that inhibits its activity. By inhibiting the activity of PTPs, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine can modulate several cellular signaling pathways that are involved in cancer, diabetes, and inflammation.
Efectos Bioquímicos Y Fisiológicos
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to decrease the levels of glucose and insulin in diabetic mice. Additionally, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other PTP inhibitors. However, the synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is a challenging process that requires specialized equipment and expertise. Additionally, the cost of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is relatively high, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine. One direction is to investigate its potential as a therapeutic agent for cancer, diabetes, and inflammation. Another direction is to study the structure-activity relationship of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine and develop more potent and selective PTP inhibitors. Additionally, the use of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine as a research tool can be expanded to study the role of PTPs in other cellular signaling pathways.
Métodos De Síntesis
The synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine involves a multi-step process that starts with the reaction of 4-bromo-2,2-bis(trifluoromethyl)cyclohexa-1,3-diene with benzylamine. The resulting intermediate is then treated with sodium hydride and 1,2-bis(chloromethyl)benzene to give the final product, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine. The synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is a challenging process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and immunomodulatory properties. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to inhibit the activity of several PTPs, including PTP1B, which is a validated drug target for the treatment of type 2 diabetes and obesity. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to modulate the immune response by decreasing the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
15403-97-1 |
|---|---|
Nombre del producto |
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine |
Fórmula molecular |
C15H14F6N2 |
Peso molecular |
336.27 g/mol |
Nombre IUPAC |
4-benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine |
InChI |
InChI=1S/C15H14F6N2/c16-14(17,18)12(15(19,20)21)9-11(6-7-13(12,22)23)8-10-4-2-1-3-5-10/h1-7,9H,8,22-23H2 |
Clave InChI |
JZGCXWMPFLVTSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



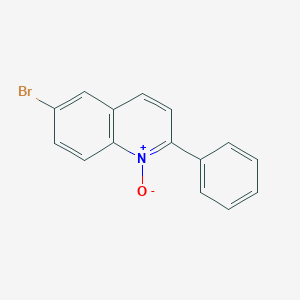
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
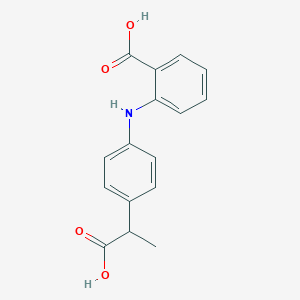
![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)
